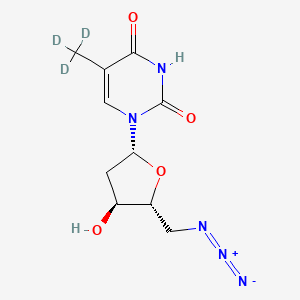
Methyl 4-chloro-6-methoxyquinazoline-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-6-methoxyquinazoline-8-carboxylate is a chemical compound with the molecular formula C11H9ClN2O3 and a molecular weight of 252.65 g/mol . It is a derivative of quinazoline, a heterocyclic compound known for its wide range of biological and pharmacological properties . This compound is used in various scientific research applications due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
The synthesis of methyl 4-chloro-6-methoxyquinazoline-8-carboxylate typically involves the use of transition metal-catalyzed reactions . One common method includes the amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) . The process involves the following steps:
Amidation: Anthranilic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.
Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.
Formation of Quinazoline Derivative: The benzoxazinones are then treated with ammonia solution to yield the quinazoline derivatives.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Methyl 4-chloro-6-methoxyquinazoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-6-methoxyquinazoline-8-carboxylate is utilized in various scientific research fields:
Wirkmechanismus
The mechanism of action of methyl 4-chloro-6-methoxyquinazoline-8-carboxylate involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For instance, they may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its modifications.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-chloro-6-methoxyquinazoline-8-carboxylate can be compared with other quinazoline derivatives, such as:
- 4-chloroquinazoline-8-carboxylate
- 6-methoxyquinazoline-8-carboxylate
- 4-chloro-6-methoxyquinazoline
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical reactivity and biological activities .
Eigenschaften
Molekularformel |
C11H9ClN2O3 |
|---|---|
Molekulargewicht |
252.65 g/mol |
IUPAC-Name |
methyl 4-chloro-6-methoxyquinazoline-8-carboxylate |
InChI |
InChI=1S/C11H9ClN2O3/c1-16-6-3-7-9(13-5-14-10(7)12)8(4-6)11(15)17-2/h3-5H,1-2H3 |
InChI-Schlüssel |
LXIPCHFJMNLFMF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=C1)C(=O)OC)N=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B13865618.png)
![2-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13865621.png)




![(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9,18-dihydroxy-7,16-dioxa-2,4,11,13-tetrazatricyclo[13.3.0.06,10]octadecane-3,12-dione](/img/structure/B13865660.png)
![1H-Imidazol-4,5-d2-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-4,5-d2-N-nitro-; Imidacloprid D4 (imidazolidin-4,4,5,5 D4); Imidacloprid-d4](/img/structure/B13865667.png)


